REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3](N1C=CN=C1)=[O:4].[CH3:12][C:13]1[N:14]=[C:15]([Si](C)(C)C)[O:16][CH:17]=1.O>C(OCC)C>[CH3:12][C:13]1[N:14]=[C:15]([C:3](=[O:4])[C:2]([F:11])([F:10])[F:1])[O:16][CH:17]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)N1C=NC=C1)(F)F
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C(OC1)[Si](C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |